molecular formula C8H6INO2 B15249677 2-Formyl-3-iodobenzamide

2-Formyl-3-iodobenzamide

Cat. No.: B15249677
M. Wt: 275.04 g/mol
InChI Key: NDZCWNDROZQJDS-UHFFFAOYSA-N
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Description

2-Formyl-3-iodobenzamide is a halogenated benzamide derivative characterized by a formyl (-CHO) group at the 2-position and an iodine atom at the 3-position of the benzene ring. The molecular formula is C₈H₆INO₂ (molecular weight: 291.05 g/mol).

Properties

Molecular Formula

C8H6INO2

Molecular Weight

275.04 g/mol

IUPAC Name

2-formyl-3-iodobenzamide

InChI

InChI=1S/C8H6INO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12)

InChI Key

NDZCWNDROZQJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-iodobenzamide typically involves the iodination of 2-formylbenzamide. One common method is the Sandmeyer reaction, where 2-formylbenzamide is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) cyanide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed:

    Oxidation: 2-Carboxy-3-iodobenzamide.

    Reduction: 2-Hydroxymethyl-3-iodobenzamide.

    Substitution: 2-Formyl-3-cyanobenzamide.

Scientific Research Applications

2-Formyl-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-3-iodobenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Formyl-3-iodobenzamide and related iodobenzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₈H₆INO₂ 291.05 2-formyl, 3-iodo High reactivity via formyl group; iodine enables cross-coupling
N-(2-ethylphenyl)-2-iodobenzamide C₁₅H₁₄INO 363.19 2-iodo, N-(2-ethylphenyl) Ethyl group enhances lipophilicity; iodine supports Suzuki-Miyaura coupling
N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide C₁₄H₇F₂IN₂O 408.12 2-iodo, 5-fluoro, 3-cyano-4-fluoro Fluorine and cyano groups improve metabolic stability and binding affinity
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide C₂₀H₁₂FIN₂O₂ 458.22 3-iodo, benzoxazole core, 2-fluorophenyl Benzoxazole enhances π-π stacking; fluorine aids in bioavailability

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